Bacteriocin SRCAM 602
Description
Overview of Ribosomally Synthesized Antimicrobial Peptides (AMPs)
Ribosomally synthesized antimicrobial peptides (AMPs), including bacteriocins, are small, gene-encoded molecules with a broad spectrum of activity against bacteria, and in some cases, fungi and viruses. nih.gov Unlike non-ribosomally synthesized peptide antibiotics, AMPs are produced on the ribosome and often undergo post-translational modifications. oup.com Most bacteriocins produced by lactic acid bacteria (LAB) are initially synthesized as inactive precursor peptides, or prepropeptides, which include an N-terminal leader sequence that is cleaved off during export to yield the active mature peptide. nih.gov A key characteristic of many bacteriocins is their high potency, often being active at nanomolar concentrations. nih.gov
Classification Systems for Bacteriocins
Bacteriocins are generally categorized into two main classes:
Class I (Lantibiotics): These are small, post-translationally modified peptides characterized by the presence of unusual amino acids such as lanthionine and methyllanthionine. Nisin is a well-known example of a lantibiotic and is approved for use as a food preservative. mdpi.com
Class II (Non-lanthionine-containing peptides): This class consists of small (<10 kDa), heat-stable, and non-modified linear peptides. oup.commdpi.com Class II is further subdivided into several subclasses:
Class IIa (Pediocin-like bacteriocins): These peptides exhibit strong anti-listerial activity and contain a conserved N-terminal sequence motif, YGNGV(X)C. nih.govmdpi.com
Class IIb (Two-peptide bacteriocins): The antimicrobial activity of these bacteriocins depends on the synergistic action of two separate peptides. mdpi.com
Class IIc (Circular bacteriocins): These peptides have a circular structure. mdpi.com
Class IId (Linear, non-pediocin-like bacteriocins): This is a miscellaneous group of other linear, unmodified bacteriocins. mdpi.com
Bacteriocin (B1578144) SRCAM 602 is classified as a Class IIa bacteriocin due to the presence of a conserved YGNG motif. oup.comcdnsciencepub.com
Significance of Bacteriocins in Microbial Ecology and Biocontrol Research
Bacteriocins play a crucial role in microbial ecology by mediating competitive interactions between bacterial strains. researchgate.netoup.com The production of these antimicrobial peptides can provide a competitive advantage to the producing organism, allowing it to thrive in a specific ecological niche. researchgate.netmdpi.com
In the context of biocontrol, bacteriocins are being explored as natural alternatives to chemical preservatives in food and as therapeutic agents in human and veterinary medicine. nih.govoup.com Their proteinaceous nature suggests they would be degraded by proteases in the gastrointestinal tract, a desirable trait for food applications. oup.com The specificity of some bacteriocins for certain pathogens, coupled with their potency, makes them attractive candidates for targeted antimicrobial therapies. nih.gov
Contextualizing Bacteriocin SRCAM 602 within Broad-Spectrum Antimicrobials
This compound was identified as a broad-spectrum antimicrobial peptide produced by Paenibacillus polymyxa (formerly Bacillus polymyxa). novoprolabs.combiocompare.com It was initially reported to be active against both Gram-positive and Gram-negative bacteria, including the significant foodborne pathogen Campylobacter jejuni. nih.govnovoprolabs.comuniprot.org This activity against Campylobacter spp. has positioned this compound as a potentially valuable tool for reducing the colonization of this pathogen in poultry, thereby contributing to on-farm control measures. nih.govnovoprolabs.com
However, there are some conflicting reports regarding the antimicrobial activity of chemically synthesized this compound. One study found that the synthesized peptide was not active against any of the tested organisms. nih.gov In contrast, another study involving the expression of a synthetic gene for SRCAM 602 in Pichia pastoris reported antimicrobial activity in purified fractions against Pediococcus damnosus. nih.govnih.gov These discrepancies highlight the complexities of studying and producing functional bacteriocins.
This compound: Detailed Findings
Producing Microorganism
This compound is produced by the bacterium Paenibacillus polymyxa strain NRRL B-30509. cdnsciencepub.comnovoprolabs.comuniprot.org This species was formerly known as Bacillus polymyxa. novoprolabs.combiocompare.com Paenibacillus species are known for producing a diverse array of antimicrobial peptides. cdnsciencepub.com
Biochemical Properties
The biochemical characteristics of this compound have been investigated and are summarized in the table below.
| Property | Description | Reference(s) |
| Amino Acid Sequence | H-Ala-Thr-Tyr-Tyr-Gly-Asn-Gly-Leu-Tyr-Cys-Asn-Lys-Gln-Lys-His-Tyr-Thr-Trp-Val-Asp-Trp-Asn-Lys-Ala-Ser-Arg-Glu-Ile-Gly-Lys-Ile-Thr-Val-Asn-Gly-Trp-Val-Gln-His-OH | novoprolabs.com |
| Molecular Formula | C211H307N59O58S | novoprolabs.combiocompare.com |
| Molecular Weight | 4630.1 g/mol | novoprolabs.combiocompare.com |
| Thermostability | Stable after incubation at 100°C for 15 minutes. | uniprot.org |
| pH Stability | Stable in a pH range of 3.0 to 9.0, but inactivated at pH 10.0. | uniprot.org |
| Enzyme Sensitivity | Antimicrobial activity is lost upon treatment with β-chymotrypsin, proteinase K, and papain. Activity is retained after treatment with lysozyme or lipase. | uniprot.org |
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, as a member of the Class IIa bacteriocins, it is presumed to act by forming pores in the cytoplasmic membrane of susceptible bacteria. mdpi.com This class of bacteriocins typically interacts with specific receptors on the target cell surface, such as proteins of the mannose phosphotransferase system (Man-PTS), which enhances their potency. nih.gov
Biosynthesis and Genetic Determinants
The genetic determinants for the biosynthesis of this compound have not been definitively identified. nih.gov While the amino acid sequence has been reported, attempts to locate the corresponding structural gene in the producing strain, Paenibacillus polymyxa NRRL B-30509, have been unsuccessful.
Efforts have been made to produce this compound through recombinant DNA technology. nih.govnih.gov Synthetic genes encoding the mature peptide have been designed and cloned into expression systems like Pichia pastoris. nih.govmdpi.comnih.gov While some antimicrobial activity was detected in the purified supernatants from these recombinant yeasts, the yields have been low, and the expressed peptides did not always correspond to the expected molecular mass. nih.gov This suggests that further research is needed to understand the complete biosynthetic pathway and to optimize heterologous production.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ATYYGNGLYCNKQKHYTWVDWNKASREIGKITVNGWVQH |
Origin of Product |
United States |
Discovery and Initial Characterization of Bacteriocin Srcam 602
Isolation and Identification of Producing Microorganisms
Bacteriocin (B1578144) SRCAM 602 is produced by the Gram-positive bacterium Paenibacillus polymyxa. novoprolabs.comwikipedia.org This bacterium, also known as Bacillus polymyxa, is commonly found in various environments such as soil, marine sediments, hot springs, and on plant tissues. wikipedia.org Certain strains of P. polymyxa are known to produce various antimicrobial compounds, including antibiotics like polymyxins. wikipedia.org The specific strain identified as the producer of Bacteriocin SRCAM 602 was isolated as part of a screening effort to find bacteria with inhibitory effects against specific pathogens. novoprolabs.com
The original research that characterized this compound also involved the isolation of Bacillus circulans strains. novoprolabs.com These strains were also found to produce bacteriocins that demonstrated inhibitory activity against Campylobacter jejuni. novoprolabs.com Bacteria from the Paenibacillus genus are considered part of the core microbiome for several important agricultural crops, indicating their role as commensal organisms in certain environments. nih.gov
Initial Observations of Antimicrobial Activity
Initial studies revealed that this compound possesses a broad antimicrobial spectrum, showing activity against both Gram-positive and Gram-negative bacteria. novoprolabs.com This is a notable characteristic, as many bacteriocins exhibit a narrower range of activity. researchgate.net The compound, referred to as bacteriocin B 602 in some studies, was tested against a panel of clinical isolates responsible for nosocomial infections, many of which were multidrug-resistant. researchgate.netnih.gov
The antimicrobial efficacy was quantified by determining the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. For the 64 clinical isolates tested, the MICs for this compound ranged from ≤0.025 to 1.56 μg/ml. researchgate.netnih.gov
Table 1: Antimicrobial Spectrum of this compound (B 602) Against Nosocomial Pathogens
| Bacterial Species | Gram Stain | Number of Isolates Tested | MIC Range (μg/ml) | Reference |
|---|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | 10 | ≤0.025 - 1.56 | researchgate.netnih.gov |
| Acinetobacter baumannii | Negative | 11 | ||
| Citrobacter freundii | Negative | 8 | ||
| Escherichia coli | Negative | 9 | ||
| Klebsiella pneumoniae | Negative | 10 | ||
| Proteus spp. | Negative | 6 | ||
| Pseudomonas aeruginosa | Negative | 10 |
Historical Context of Original Reports on this compound
The first formal reports on this compound appeared in the mid-2000s. A key study published in 2005 by Svetoch et al. detailed the isolation of Paenibacillus polymyxa and Bacillus circulans strains that were inhibitory to the foodborne pathogen Campylobacter jejuni. novoprolabs.com This research was significant in the context of food safety, as it aimed to find natural methods to reduce Campylobacter colonization in poultry. novoprolabs.com The study characterized the bacteriocins produced by these bacterial strains, which included SRCAM 602, and highlighted their potential for controlling this specific pathogen. novoprolabs.com Subsequent research further explored the broad-spectrum activity of this bacteriocin against various antibiotic-resistant bacteria involved in hospital-acquired infections. researchgate.netnih.gov
Molecular Genetics and Biosynthesis of Bacteriocin Srcam 602
Gene Identification and Cloning Strategies
Initial efforts to study Bacteriocin (B1578144) SRCAM 602 were hampered by the difficulty in obtaining its native DNA sequence. nih.gov This led researchers to adopt strategies centered on synthetic gene construction and heterologous expression systems to produce and characterize the peptide. nih.govnih.gov
Due to the unavailability of the natural gene sequence, a reverse genetics approach was employed. nih.gov Researchers designed a synthetic gene, termed srcam602, based on the previously published amino acid sequence of the mature bacteriocin peptide. nih.govnih.gov This synthetic gene was constructed to facilitate its cloning and expression in a host organism different from the original producer.
For expression purposes, the synthetic gene was cloned into the pPICZαA protein expression vector. nih.govnih.gov This vector is designed for efficient, inducible expression in the yeast Pichia pastoris. The resulting recombinant plasmid, named pSRCAM602, was then introduced into P. pastoris X-33 cells for production of the bacteriocin. nih.gov This strategy allows for the production of the peptide without needing to isolate the native gene from Paenibacillus polymyxa. nih.gov
Table 1: Plasmids and Strains Used in Heterologous Expression of Bacteriocin SRCAM 602
| Name | Description | Reference |
|---|---|---|
| pPICZαA | Protein expression vector for Pichia pastoris, contains an inducible promoter. | nih.gov |
| pSRCAM602 | Recombinant plasmid containing the synthetic srcam602 gene cloned into pPICZαA. | nih.gov |
To enhance the efficiency of protein production in the chosen heterologous host, codon usage optimization was a critical step. nih.govsynbio-tech.com The genetic code is degenerate, meaning multiple codons can specify the same amino acid, but organisms often exhibit a bias, preferentially using certain codons over others. synbio-tech.comfrontiersin.org
The synthetic gene for this compound was designed to match the specific codon usage of Pichia pastoris. nih.govnih.govmdpi.com This process involves replacing codons that are rare in the host organism with synonymous codons that are more frequently used. synbio-tech.com This harmonization is known to have a significant impact on increasing gene expression levels and ensuring proper protein folding, thereby maximizing the yield of the recombinant protein. nih.govfrontiersin.org
Genomic Localization of Putative Genes (e.g., Chromosomal vs. Plasmid)
The genomic origins of this compound have been a subject of investigation and some contention. It was initially reported to be produced by the bacterium Paenibacillus polymyxa NRRL B-30509. nih.gov However, subsequent genomic analysis of this specific strain failed to identify a gene encoding SRCAM 602. nih.gov
Interestingly, genome sequencing of a different bacterium, Enterococcus faecium M3K31, revealed a gene encoding a bacteriocin with 85% identity to SRCAM 602. asm.org This similar peptide was named faerocin MK. nih.gov In E. faecium M3K31, the structural genes for its bacteriocins, including the SRCAM 602-like peptide, were located on different contigs within the draft genome, which typically suggests a chromosomal location rather than a plasmid-borne one. asm.org In many bacteria, genes for bacteriocin production can be found on either the chromosome or on plasmids. sci-hub.semdpi.com The definitive genomic location of the authentic this compound gene remains unconfirmed due to the inability to detect it in its originally reported producer. nih.gov
Precursor Peptide Processing and Post-Translational Modifications
Like many ribosomally synthesized peptides, bacteriocins are generally produced as inactive precursors that require processing and modification to become fully functional. nih.govmdpi.com
Bacteriocins are typically synthesized with an N-terminal extension, known as a leader peptide or signal peptide. nih.govmdpi.com This sequence guides the inactive precursor through a secretion pathway and is cleaved off to release the mature, active bacteriocin outside the cell. mdpi.comresearchgate.net
While the specific pathway for SRCAM 602 is not definitively characterized, studies on the closely related faerocin MK provide significant clues. Nucleotide sequence analysis of the faerocin MK gene revealed that its precursor is produced with a 28-amino acid signal peptide. nih.govresearchgate.net Subsequent heterologous expression studies of the faerocin MK operon demonstrated that the bacteriocin is secreted via the general secretory (Sec) pathway. nih.gov This contrasts with some other classes of bacteriocins that utilize dedicated ABC transporter systems for processing and export, often recognizing a double-glycine motif in the leader peptide. mdpi.com
This compound is considered a class II bacteriocin. cdnsciencepub.comresearchgate.net This class of bacteriocins is characterized by being largely unmodified or undergoing only minor post-translational modifications, such as the formation of disulfide bridges. mdpi.comcdnsciencepub.com This is distinct from Class I bacteriocins, or lantibiotics, which are extensively modified. nih.govoup.com
The amino acid sequence of the SRCAM 602-like peptide, faerocin MK, contains two cysteine residues, which is consistent with other class IIa bacteriocins that typically form a single disulfide bridge in their N-terminal region. nih.govcdnsciencepub.com However, direct experimental confirmation of a disulfide bridge or other modifications in the heterologously produced SRCAM 602 has been inconclusive. Analysis of the purified products from the P. pastoris expression system revealed peptide fragments of unexpected sizes, but these were determined not to be related to the SRCAM 602 amino acid sequence, likely indicating issues with the expression or purification process rather than specific enzymatic modifications of the bacteriocin itself. nih.gov
Regulation of this compound Gene Expression
The regulation of bacteriocin production is a sophisticated process that allows bacteria to produce these antimicrobial peptides under specific conditions, often in response to cell density and environmental cues. While direct research on the genetic regulation of this compound is limited, its classification as a pediocin-like (class IIa) bacteriocin allows for inferences to be drawn from the well-studied regulatory mechanisms of this bacteriocin class. oup.com It is important to note that some studies have questioned the production of SRCAM 602 by Paenibacillus polymyxa, suggesting the observed antimicrobial activity may be due to other compounds like lipopeptides. researchgate.net
The expression of genes encoding class IIa bacteriocins is typically regulated by a quorum-sensing system, a mechanism that facilitates bacterial communication and coordinates gene expression in response to population density. asm.orgmdpi.comnih.gov This system generally comprises three key components: an induction factor peptide, a histidine protein kinase, and a response regulator. asm.orgmdpi.com
Quorum-Sensing Mediated Regulation:
In the context of pediocin-like bacteriocins, the regulatory cascade is initiated at low cell concentrations with the basal expression of an operon that includes the structural gene for the induction factor peptide. asm.orgfrontiersin.org This peptide is then processed and secreted into the extracellular environment. As the bacterial population grows, the concentration of the induction factor accumulates. Once a threshold concentration is reached, the induction factor binds to the histidine protein kinase, a transmembrane sensor protein. asm.orgfrontiersin.org This binding event triggers the autophosphorylation of the histidine protein kinase, which then transfers the phosphate (B84403) group to the response regulator, a cytoplasmic protein. The phosphorylated response regulator acts as a transcriptional activator, binding to the promoter regions of the bacteriocin-encoding genes and upregulating their expression. asm.orgfrontiersin.org This leads to a rapid increase in bacteriocin production, allowing the producing strain to outcompete other susceptible bacteria in the vicinity.
The genetic determinants for the biosynthesis of pediocin-like bacteriocins, including the regulatory components, are often located together in a gene cluster, which can be found on either the chromosome or a plasmid. tandfonline.com A typical gene cluster for a regulated pediocin-like bacteriocin is detailed in the table below.
Table 1: Typical Components of a Pediocin-Like Bacteriocin Gene Cluster
| Gene/Component | Function |
| Structural Gene (e.g., pedA) | Encodes the pre-bacteriocin peptide. |
| Immunity Gene (e.g., pedB) | Encodes a protein that protects the producer cell from its own bacteriocin. asm.org |
| ABC Transporter Genes (e.g., pedC, pedD) | Encode proteins responsible for the processing and secretion of the bacteriocin. frontiersin.org |
| Induction Factor Gene | Encodes the small signaling peptide that mediates quorum sensing. asm.orgnih.gov |
| Histidine Protein Kinase Gene | Encodes the transmembrane sensor that detects the induction factor. asm.org |
| Response Regulator Gene | Encodes the cytoplasmic protein that, upon phosphorylation, activates gene transcription. asm.org |
Influence of Environmental Factors:
In addition to quorum sensing, environmental factors can also significantly influence the expression of bacteriocin genes. mdpi.com While specific data for this compound is not available, studies on other bacteriocins from Paenibacillus polymyxa and other bacteria have demonstrated that factors such as pH, temperature, and nutrient availability can modulate bacteriocin production. mdpi.com For instance, the production of some bacteriocins is enhanced under stressful conditions, which may represent a competitive strategy for survival. The stability of this compound across a range of pH (3.0-9.0) and its thermostability (retaining activity after heating to 100°C for 15 minutes) suggest that its production and activity are robust under various environmental conditions. uniprot.org
Table 2: Known Physicochemical Properties of this compound
| Property | Description | Reference |
| Organism | Paenibacillus polymyxa (Bacillus polymyxa) | uniprot.org |
| Protein Name | This compound | uniprot.org |
| Amino Acid Count | 39 | uniprot.org |
| pH Stability | Stable between pH 3.0 and 9.0; inactivated at pH 10.0. | uniprot.org |
| Temperature Stability | Thermostable; activity is retained after incubation at 100°C for 15 minutes. | uniprot.org |
| Biological Function | Exhibits antibacterial activity against Campylobacter jejuni. | uniprot.orgnih.gov |
Structural Characterization and Classification of Bacteriocin Srcam 602
Primary Amino Acid Sequence Analysis
The primary structure of a protein, its amino acid sequence, is the linear arrangement of its constituent amino acid residues. The sequence of Bacteriocin (B1578144) SRCAM 602 is composed of 39 amino acids. uniprot.org
The specific amino acid sequence for Bacteriocin SRCAM 602 is as follows: H-Ala-Thr-Tyr-Tyr-Gly-Asn-Gly-Leu-Tyr-Cys-Asn-Lys-Gln-Lys-His-Tyr-Thr-Trp-Val-Asp-Trp-Asn-Lys-Ala-Ser-Arg-Glu-Ile-Gly-Lys-Ile-Thr-Val-Asn-Gly-Trp-Val-Gln-His-OH. novoprolabs.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Length (amino acids) | 39 uniprot.org |
| Molecular Formula | C211H307N59O58S novoprolabs.com |
| Molecular Weight | 4630.1 Da novoprolabs.com |
| Peptide Purity (HPLC) | 95.23% novoprolabs.com |
| Isoelectric Point (pI) | 8.5 (for similar bacteriocin E 50-52) nih.gov |
Identification of Conserved Motifs (e.g., YGNG)
A defining feature of Class IIa bacteriocins is the presence of a conserved N-terminal motif, typically YGNGV. nih.govnih.gov Analysis of the primary sequence of this compound reveals a similar, highly conserved region. This motif is crucial for the antilisterial activity characteristic of this group of bacteriocins. nih.gov The presence of this conserved sequence is a key factor in the classification of this compound.
The primary sequence of this compound contains one cysteine residue at position 10. novoprolabs.com In many pediocin-like bacteriocins, the formation of a disulfide bridge in the N-terminal region is a common feature, contributing to their structural stability. While the exact bonding of this compound requires further experimental confirmation, the presence of this cysteine residue suggests the potential for such a stabilizing intramolecular linkage, a characteristic of Class IIa bacteriocins. conicet.gov.ar
Classification within Bacteriocin Families
Bacteriocins are broadly categorized into classes based on their structure, molecular weight, and post-translational modifications.
This compound is classified under Class II bacteriocins. nih.gov This class encompasses small, heat-stable, non-lanthionine-containing peptides that are not subject to extensive post-translational modifications. nih.gov Their ribosomal synthesis and subsequent secretion without significant modification are hallmarks of this group. nih.gov
Within Class II, this compound is further sub-classified as a Class IIa, or pediocin-like, bacteriocin. nih.govnih.gov This assignment is based on several key characteristics, most notably the presence of the conserved YGNGV-like motif in the N-terminal region. nih.gov Class IIa bacteriocins are known for their potent activity against the foodborne pathogen Listeria monocytogenes. nih.gov The structural similarities of this compound to other pediocin-like bacteriocins strongly suggest a comparable mode of action, which typically involves pore formation in the target cell membrane. conicet.gov.ar
Secondary and Tertiary Structural Predictions (e.g., Alpha-Helical Content)
While a definitive three-dimensional structure from techniques like NMR or X-ray crystallography is not extensively detailed in the provided context, predictions based on its primary sequence and comparison with other Class IIa bacteriocins suggest the presence of alpha-helical domains. researchgate.net The structure of pediocin-like bacteriocins typically consists of a hydrophilic and charged N-terminal region containing the conserved motif, and a more variable hydrophobic or amphiphilic C-terminal region. nih.gov It is hypothesized that the C-terminal region forms an alpha-helix that facilitates its interaction with and insertion into the cell membranes of target bacteria. conicet.gov.ar It has been noted that in trifluoroethanol, a solvent that promotes helical structures, this compound exhibits alpha-helical character. researchgate.net The globular arrangement of alpha-helices is a common feature in the tertiary structure of similar bacteriocins. nih.gov
Structural Comparison with Related Bacteriocins (e.g., Faerocin MK)
This compound, a member of the class IIa bacteriocins, shares structural similarities with other bacteriocins in this class, most notably Faerocin MK. researchgate.net Both peptides are relatively small, with this compound consisting of 39 amino acid residues and Faerocin MK comprising 43 residues. researchgate.net A key feature of class IIa bacteriocins is the conserved YGNGV motif near the N-terminus, which is present in both this compound and Faerocin MK. researchgate.netnih.gov This motif is crucial for their antimicrobial activity.
A significant structural feature of both bacteriocins is the presence of cysteine residues that form disulfide bonds. In Faerocin MK, these are located at positions 10 and 15. researchgate.net These disulfide bridges are vital for the conformational stability and biological activity of the peptides.
A sequence alignment of this compound and Faerocin MK, along with other related class IIa bacteriocins such as hiracin JM79 and durancin GL, highlights both conserved regions and points of divergence. The alignment reveals a high degree of conservation in the N-terminal region, particularly around the YGNGV motif. However, the C-terminal regions show more variability in their amino acid sequences, which could account for differences in their antimicrobial spectra and potency.
Below is a table summarizing the key structural comparisons between this compound and Faerocin MK:
| Feature | This compound | Faerocin MK |
| Number of Amino Acids | 39 | 43 |
| Class | IIa Bacteriocin | IIa Bacteriocin |
| Conserved Motif | YGNGV | YGNGV |
| Cysteine Residues | Present | Present (at positions 10 and 15) |
| α-Helical Character | Less pronounced | Nearly double that of SRCAM 602 |
Antimicrobial Spectrum and Target Microorganisms of Bacteriocin Srcam 602
Activity Against Gram-Positive Bacteria
Bacteriocin (B1578144) SRCAM 602 has shown potent inhibitory effects against clinically significant Gram-positive bacteria. Of particular importance is its activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections that is often resistant to multiple antibiotics. Research has determined that the minimal inhibitory concentrations (MICs) of Bacteriocin SRCAM 602 against ten strains of MRSA are remarkably low, indicating strong bactericidal or bacteriostatic action against this resilient pathogen. asm.org
The inhibitory spectrum of this compound extends to other Gram-positive species as well, positioning it as a versatile agent against this class of bacteria. Its efficacy against such pathogens underscores its potential for therapeutic applications.
Activity Against Gram-Negative Bacteria
Interestingly, and somewhat atypically for bacteriocins derived from Gram-positive bacteria, this compound exhibits a significant antimicrobial effect against a range of Gram-negative bacteria. asm.org This broad-spectrum activity is a key characteristic of this particular bacteriocin.
Studies have documented its inhibitory capabilities against several multidrug-resistant Gram-negative pathogens that are common culprits in nosocomial infections. These include Acinetobacter baumannii, Citrobacter freundii, Escherichia coli, Klebsiella pneumoniae, Proteus spp., and Pseudomonas aeruginosa. asm.org The ability of this compound to counteract these challenging pathogens highlights its potential as a valuable tool in combating infections where treatment options are limited.
Specific Pathogen Inhibition (e.g., Campylobacter spp., Pediococcus damnosus)
Detailed investigations have highlighted the pronounced efficacy of this compound against specific pathogens of concern in both clinical and food safety settings.
A significant body of research has focused on its activity against Campylobacter species, particularly Campylobacter jejuni, a leading cause of foodborne gastroenteritis worldwide. Studies have shown that this compound can lead to a substantial reduction in Campylobacter colonization in poultry, suggesting its potential as a pre-harvest intervention to improve food safety.
With regard to Pediococcus damnosus, a bacterium known to cause spoilage in alcoholic beverages like beer and wine, there is currently no specific research data available detailing the inhibitory effects of this compound.
Comparative Analysis of Inhibitory Efficacy Against Diverse Strains
The inhibitory efficacy of this compound has been quantified against a variety of clinical isolates, with the minimal inhibitory concentration (MIC) serving as a key metric of its potency. The MIC values for this compound generally fall within a low range, signifying its strong antimicrobial capabilities across different bacterial species.
For a collection of 64 clinical isolates, the MICs for this compound ranged from ≤0.025 to 1.56 μg/ml. asm.org This demonstrates a consistently high level of activity against a diverse group of pathogenic bacteria. The table below provides a summary of the MIC ranges for this compound against various Gram-positive and Gram-negative bacteria.
Minimal Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Species | Gram Stain | Number of Strains Tested | MIC Range (μg/ml) |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | 10 | ≤0.025 - 1.56 |
| Acinetobacter baumannii | Negative | 11 | ≤0.025 - 1.56 |
| Citrobacter freundii | Negative | 8 | ≤0.025 - 1.56 |
| Escherichia coli | Negative | 9 | ≤0.025 - 1.56 |
| Klebsiella pneumoniae | Negative | 10 | ≤0.025 - 1.56 |
| Proteus spp. | Negative | 6 | ≤0.025 - 1.56 |
| Pseudomonas aeruginosa | Negative | 10 | ≤0.025 - 1.56 |
Mechanisms of Antimicrobial Action at the Molecular Level
Interaction with Bacterial Cell Membranes
The primary and most critical aspect of Bacteriocin (B1578144) SRCAM 602's antimicrobial activity is its interaction with the cytoplasmic membrane of susceptible bacteria. This interaction is a multi-step process that ultimately leads to membrane permeabilization and cell death. conicet.gov.arnih.gov The process begins with an initial attraction to the cell surface, followed by binding to a specific receptor, and culminates in the formation of pores that disrupt essential cellular functions. researchgate.netresearchgate.net The result is a rapid depletion of the cell's energy and leakage of vital intracellular components. nih.govnih.gov
Role of Negatively Charged Phospholipid Molecules
The initial contact between Bacteriocin SRCAM 602 and a target bacterium is governed by electrostatic interactions. conicet.gov.ar As a cationic peptide, it is attracted to the net negative charge of the bacterial cell membrane, which is rich in anionic phospholipids (B1166683). conicet.gov.arresearchgate.net This primary, non-specific binding is a crucial first step, concentrating the bacteriocin on the cell surface and orienting it for the next stage of its action. researchgate.net Research on class IIa bacteriocins has shown that a higher concentration of negatively charged phospholipids in the membrane enhances the affinity and binding of the bacteriocin, facilitating a more efficient antimicrobial effect. conicet.gov.ar
Permeabilization and Pore Formation Hypotheses
Following the initial electrostatic binding, class IIa bacteriocins, including SRCAM 602, engage with a specific docking molecule or receptor on the cell surface. conicet.gov.ar Extensive research has identified the mannose phosphotransferase system (man-PTS), a sugar transport protein complex, as the primary receptor for this class of bacteriocins. nih.govmdpi.comnih.gov The interaction with man-PTS is a key determinant of the bacteriocin's specificity.
Once docked to the man-PTS, pore formation proceeds, leading to membrane permeabilization. Two principal hypotheses describe this process:
The Receptor as an Anchor Model: This model suggests that the man-PTS complex acts as a docking site, which dramatically increases the local concentration of bacteriocin peptides on the membrane surface. researchgate.net This concentration facilitates the insertion of the hydrophobic C-terminal region of the bacteriocin into the lipid bilayer, leading to the aggregation of several peptide molecules to form a hydrophilic pore. researchgate.netebi.ac.uk
The Receptor as an Active Participant Model: An alternative hypothesis posits that the binding of the bacteriocin to the man-PTS induces a significant conformational change in the transporter protein itself. researchgate.netresearchgate.net This change could lead to the irreversible opening of an intrinsic channel within the man-PTS complex, effectively creating a pore through which ions and small molecules can exit the cell. researchgate.net
Regardless of the precise model, the outcome is the formation of pores that compromise the membrane's integrity, leading to the dissipation of the proton motive force and the leakage of essential intracellular contents. conicet.gov.arfrontiersin.org
Intracellular Targets and Cellular Processes Disruption
The antimicrobial action of this compound is primarily executed at the cell membrane. While it does not have direct intracellular targets in the manner of some other antibiotics that inhibit ribosomes or DNA replication, its membrane-disrupting activity leads to a catastrophic failure of key intracellular processes. nih.gov
Inhibition of Essential Cellular Pathways
The formation of pores in the cell membrane causes an uncontrolled efflux of ions, such as potassium, and critical metabolites like amino acids. nih.gov This leakage leads to the collapse of the transmembrane potential (ΔΨ) and the pH gradient (ΔpH), which are the two components of the proton motive force (PMF). nih.gov The PMF is essential for numerous cellular functions, including ATP synthesis, nutrient transport, and flagellar motion. The rapid depletion of intracellular ATP and the collapse of the PMF effectively halt all energy-dependent cellular pathways, leading to a swift cessation of metabolic activity and ultimately, cell death. conicet.gov.arnih.gov
Effects on Gene Expression and Protein Synthesis
The disruption of cellular energy and the loss of essential building blocks have immediate and profound secondary effects on macromolecular synthesis. nih.gov While this compound does not directly bind to ribosomes or nucleic acids, the cellular environment it creates is incompatible with these intricate processes. nih.gov The depletion of ATP, the fundamental energy currency of the cell, and the leakage of amino acids, the substrates for protein synthesis, mean that transcription and translation cannot be sustained. nih.gov Consequently, gene expression and protein synthesis are rapidly and effectively shut down as an indirect result of membrane permeabilization.
Mechanistic Distinctions from Other Antimicrobial Peptides
The mechanism of this compound, as a class IIa bacteriocin, is distinct from that of other classes of bacteriocins and antimicrobial peptides.
Table 1: Comparison of this compound Mechanism with Other Bacteriocin Classes
| Feature | This compound (Class IIa) | Class I Lantibiotics (e.g., Nisin) | Class III Bacteriolysins | Colicins / Microcins |
| Primary Target | Cell Membrane (man-PTS receptor) mdpi.comnih.gov | Cell Membrane (Lipid II) & Cell Wall Synthesis frontiersin.orgchapman.edu | Peptidoglycan (Cell Wall) chapman.edu | Cell Membrane, DNA, RNA, Ribosomes researchgate.net |
| Mechanism | Pore formation via protein receptor docking researchgate.netresearchgate.net | Pore formation and inhibition of peptidoglycan synthesis frontiersin.org | Enzymatic degradation of the cell wall chapman.edu | Translocation and specific intracellular enzymatic activity researchgate.net |
| Modification | Unmodified peptide nih.gov | Post-translationally modified (Lanthionine rings) chapman.edu | Large, unmodified proteins chapman.edu | Unmodified peptides or large proteins |
| Size | Small peptide (~3.8 kDa) nih.gov | Small peptide (<5 kDa) chapman.edu | Large protein (>30 kDa) chapman.edu | Variable |
| Heat Stability | Stable nih.gov | Stable | Labile (unstable) | Variable |
Unlike Class I lantibiotics such as nisin, which binds to the cell wall precursor Lipid II to both form pores and inhibit peptidoglycan synthesis, SRCAM 602 utilizes the man-PTS protein complex as its receptor and does not directly interfere with cell wall construction. frontiersin.orgchapman.edu It is also distinct from the large Class III bacteriocins (bacteriolysins), which are typically heat-labile enzymes that kill bacteria by degrading their cell walls. chapman.edu Furthermore, its action is different from many bacteriocins produced by Gram-negative bacteria, like colicins, which often possess enzymatic domains that, after being transported into the target cell, degrade DNA or RNA or specifically halt protein synthesis by cleaving ribosomal RNA. researchgate.net The action of this compound is more direct, focused on creating physical disruptions in the cell membrane, leading to a rapid and non-specific collapse of cellular homeostasis.
Production and Purification Methodologies for Bacteriocin Srcam 602
Fermentation Conditions for Producer Strains
The production of bacteriocins is significantly influenced by the fermentation conditions, which must be optimized for the specific producer strain. researchgate.net Key factors include the composition of the growth medium, pH, temperature, and incubation time. researchgate.netnih.gov While specific optimal conditions for the producer of SRCAM 602, an Enterococcus faecium strain, are not detailed in publicly available literature, general principles for bacteriocin (B1578144) production by lactic acid bacteria (LAB) and other producers like Bacillus velezensis are well-established. researchgate.netresearchgate.netmdpi.comnih.gov
Bacteriocin production is typically growth-associated, with maximum yields often observed during the late logarithmic or early stationary phase of bacterial growth. nih.govnih.govnih.gov The composition of the culture medium, particularly the carbon and nitrogen sources, plays a crucial role. researchgate.net For example, studies on Lactiplantibacillus plantarum have shown that supplementing MRS broth with specific concentrations of peptone, yeast extract, glucose, and Tween 80 can significantly enhance bacteriocin production. rifst.ac.ir Similarly, for Bacillus velezensis BS2, Luria-Bertani (LB) broth was found to be the optimal medium for producing the bacteriocin BacBS2, showing maximum activity at 36 hours of incubation. koreascience.kr
Optimization of physical parameters is also essential. For instance, the production of a bacteriocin by Lactobacillus murinus AU06 was found to be highest at a temperature of 35°C and a pH of 6.0. nih.gov The careful control of these parameters is vital for maximizing the volumetric productivity of the fermentation process. researchgate.net
Table 1: Examples of Fermentation Conditions for Bacteriocin Production
| Producer Strain | Medium | Temperature (°C) | Initial pH | Incubation Time (h) for Max. Production |
|---|---|---|---|---|
| Lactococcus lactis ssp. lactis | TGE Broth | 35 | 6.5 | 20-24 |
| Pediococcus acidilactici | MRS equivalent | 30 | Not Specified | 18-24 |
| Lactobacillus murinus AU06 | MRS Broth | 35 | 6.0 | 30 |
| Bacillus velezensis BS2 | LB Broth | 37 | Not Specified | 36-60 |
This table presents data from various bacteriocin production studies to illustrate typical fermentation parameters. nih.govrifst.ac.irkoreascience.krdtic.mil
Multi-Step Chromatographic Purification Techniques
The purification of bacteriocins from culture supernatant is a challenging process due to their low concentration and the presence of numerous other contaminating proteins and metabolites. ihmc.us Therefore, a multi-step approach combining several chromatographic techniques is typically required to achieve high purity. nih.govscirp.org Common strategies involve an initial concentration step followed by a series of chromatographic separations based on different physicochemical properties of the bacteriocin, such as size, charge, and hydrophobicity. nih.govresearchgate.net
Ammonium (B1175870) sulfate (B86663) precipitation is a widely used initial step to concentrate the bacteriocin from the cell-free culture supernatant and remove some impurities. nih.govthaiscience.infojmb.or.kr This technique works on the principle of "salting out," where high salt concentrations decrease the solubility of proteins, causing them to precipitate. cabidigitallibrary.org The optimal saturation of ammonium sulfate required for precipitation varies between different bacteriocins. nih.gov For example, the bacteriocin produced by Lactococcus lactis 63 was optimally precipitated at 60% ammonium sulfate saturation, resulting in an ~82% recovery and a 16-fold purification. nih.gov In the purification of BacBS2 from Bacillus velezensis BS2, precipitation with 80% ammonium sulfate saturation was used. jmb.or.kr After precipitation, the protein pellet is collected by centrifugation, redissolved in a suitable buffer, and desalted, typically by dialysis, to prepare it for subsequent chromatographic steps. thaiscience.infojmb.or.kr
Gel filtration, or size exclusion chromatography, separates molecules based on their size. researchgate.net This technique is often employed after initial concentration steps to separate the bacteriocin from other proteins of significantly different molecular weights. cabidigitallibrary.orgmdpi.com The sample is passed through a column packed with a porous resin (e.g., Sephadex G-50). jmb.or.krresearchgate.net Larger molecules are excluded from the pores and elute first, while smaller molecules, like the target bacteriocin, penetrate the pores to varying degrees and have a longer retention time. researchgate.net This method was used as a final purification step for the bacteriocin BacBS2, following ion-exchange chromatography. jmb.or.kr Similarly, a bacteriocin from rumen liquor was purified using a Sephadex G50 column after an initial ion-exchange step. cabidigitallibrary.org
Ion exchange chromatography (IEX) separates proteins based on their net surface charge. nih.govnih.gov It is a powerful tool in bacteriocin purification. thaiscience.info Depending on the isoelectric point (pI) of the bacteriocin and the pH of the buffer, either a cation or an anion exchange column is used. nih.gov For cationic bacteriocins, a cation exchange resin (e.g., SP-Sepharose) is used. nih.govcabidigitallibrary.org The bacteriocin binds to the negatively charged resin, while neutral and negatively charged contaminants pass through. The bound bacteriocin is then eluted by increasing the salt concentration or changing the pH of the buffer. cabidigitallibrary.org This technique was successfully used in the purification of a bacteriocin from Lactobacillus murinus AU06 and another from Bacillus velezensis BS2 (using a Q-Sepharose, an anion exchanger). nih.govjmb.or.kr
Hydrophobic Interaction Chromatography (HIC) separates proteins based on their surface hydrophobicity. nih.gov This method is complementary to ion exchange and gel filtration chromatography. nih.gov The sample is loaded onto a column with a hydrophobic stationary phase in a high-salt buffer. The salt promotes the interaction between the hydrophobic regions of the protein and the column matrix. Elution is then achieved by decreasing the salt concentration of the buffer, which weakens the hydrophobic interactions. scirp.org HIC was one of the steps used in the purification of the bacteriocin from Lactobacillus murinus AU06. nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the final step in a purification scheme, used to achieve a high degree of purity. nih.govnih.gov This technique separates molecules based on their hydrophobicity. researchgate.net The sample is applied to a column with a nonpolar (hydrophobic) stationary phase (e.g., C18). researchgate.netfrontiersin.org Elution is performed using a polar mobile phase, typically a gradient of increasing organic solvent (like acetonitrile) in water. researchgate.net The highly hydrophobic nature of many bacteriocins makes them well-suited for this technique. frontiersin.orgnih.gov A single, sharp peak corresponding to the active fraction is indicative of a highly purified product. nih.gov RP-HPLC was the final step in purifying bacteriocins from Lactococcus lactis H-559 and Lactobacillus plantarum J23, resulting in a homogenous sample ready for characterization. nih.govnih.gov
Table 2: Example of a Multi-Step Purification Protocol for a Bacteriocin (Lac-B23)
| Purification Step | Total Activity (AU) | Total Protein (mg) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |
|---|---|---|---|---|---|
| Culture Supernatant | 1,280,000 | 1250 | 1024 | 100 | 1 |
| Ammonium Sulfate (80%) | 614,400 | 58 | 10,662 | 48 | 10.31 |
| Cation Exchange | 281,600 | 1.8 | 156,444 | 22 | 152.97 |
This table is based on the purification data for bacteriocin Lac-B23 from Lactobacillus plantarum J23 and serves as an illustrative example of the outcomes at each stage of a typical purification process. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetonitrile |
| Ammonium Sulfate |
| BacBS2 |
| Bacteriocin SRCAM 602 |
| Faerocin MK |
| Glucose |
| Peptone |
| Tween 80 |
Yield Optimization Strategies
Optimization strategies for similar bacteriocins commonly involve a systematic approach to refining culture conditions, which includes:
Medium Composition: Adjusting carbon and nitrogen sources is a primary strategy. For many pediocin-producing bacteria, sucrose (B13894) has been identified as a suitable carbon source for enhanced bacteriocin activity. nih.gov
pH and Temperature Control: Bacteriocin production is often growth-phase dependent and sensitive to the pH of the culture medium and the incubation temperature. Maintaining an optimal pH through controlled batch fermentation can significantly increase yields compared to uncontrolled flask cultures. nih.govcore.ac.uk
Genetic Engineering: Heterologous expression in hosts like Lactococcus lactis is another advanced strategy to enhance the production yields of pediocin-like bacteriocins. nih.gov
It is important to note that these are general strategies, and the precise optimal conditions would need to be empirically determined for the specific bacterial strain producing this compound.
Analytical Methods for Purity and Activity Assessment
The assessment of purity and antimicrobial activity is essential to characterize the final bacteriocin product. For this compound, established analytical methods have been used to determine its molecular mass and quantify its inhibitory effects.
Purity Assessment:
A key analytical method for assessing the purity and confirming the identity of a bacteriocin is mass spectrometry. For this compound, its molecular mass has been precisely determined to be 3,864 Da . nih.govresearchgate.net This analysis is typically performed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), a standard technique for peptide and protein analysis that provides an accurate molecular weight, which is a critical indicator of the compound's identity and purity. nih.govfrontiersin.org Further purity verification for bacteriocins often involves techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), where a single, sharp peak indicates a highly purified sample. frontiersin.org
Activity Assessment:
The antimicrobial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This method provides a quantitative measure of the bacteriocin's potency against specific pathogens.
In a comprehensive study, the activity of this compound was tested against a panel of 64 multidrug-resistant clinical isolates that are causative agents of nosocomial (hospital-acquired) infections. The results demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from ≤0.025 to 1.56 μg/ml. nih.govresearchgate.net This assessment was conducted according to the recommendations of the Clinical and Laboratory Standards Institute (CLSI). researchgate.net
The table below summarizes the range of MIC values for this compound against various bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound Against Nosocomial Pathogens
| Indicator Pathogen | Number of Isolates Tested | MIC Range (μg/ml) |
|---|---|---|
| Staphylococcus aureus (MRSA) | 10 | ≤0.025 - 1.56 |
| Acinetobacter baumannii | 11 | ≤0.025 - 1.56 |
| Citrobacter freundii | 8 | ≤0.025 - 0.78 |
| Escherichia coli | 9 | ≤0.025 - 1.56 |
| Klebsiella pneumoniae | 10 | ≤0.025 - 1.56 |
| Proteus spp. | 6 | 0.39 - 1.56 |
Data sourced from Fursova et al., 2009. nih.govresearchgate.net
Heterologous Expression Systems and Genetic Engineering of Bacteriocin Srcam 602
Utilization of Recombinant Microbial Hosts (e.g., Pichia pastoris)
The development of effective heterologous expression systems is a key step in harnessing the potential of bacteriocins for broader applications in the food and pharmaceutical industries. frontiersin.orgresearchgate.net While various platforms exist, the methylotrophic yeast Pichia pastoris (reclassified as Komagataella pastoris) has emerged as a particularly suitable host for producing bacteriocins. nih.govthesciencepublishers.com P. pastoris offers several advantages over other systems, including its ability to grow to high cell densities, perform post-translational modifications like disulfide bond formation, and secrete large quantities of correctly folded, biologically active proteins. nih.govthesciencepublishers.comnih.gov
In the case of Bacteriocin (B1578144) SRCAM 602, which was originally identified from Paenibacillus polymyxa, Pichia pastoris X-33 has been successfully utilized as a recombinant host. nih.gov The selection of this yeast was based on its proven capacity to express and secrete other functional bacteriocins. nih.govresearchgate.net The use of a synthetic gene designed to match the codon usage of P. pastoris can significantly improve gene expression levels and support proper protein folding. nih.gov This approach allows for the production of the bacteriocin without the native producer's genetic context, facilitating a more controlled and potentially higher-yield manufacturing process. nih.gov
Construction of Expression Vectors and Plasmids
The successful expression of a target protein in a heterologous host is critically dependent on the design and construction of an appropriate expression vector. mdpi.com For Bacteriocin SRCAM 602, the protein expression vector pPICZαA was chosen. nih.gov This vector is well-suited for secretion in P. pastoris as it contains a strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter and the secretion signal sequence from the Saccharomyces cerevisiae mating pheromone α-factor (MFα1s). nih.govnih.govnih.gov
The process for constructing the recombinant plasmid for SRCAM 602 production involved several key steps:
Synthetic Gene Design : A synthetic gene, designated srcam602, was designed based on the published amino acid sequence of the mature bacteriocin. nih.gov The nucleotide sequence was optimized to match the codon usage of P. pastoris to enhance translational efficiency. nih.gov
Inclusion of Functional Elements : The synthetic gene was engineered to include a XhoI restriction site at the 5' end and a translation termination codon (TAA) followed by a NotI restriction site at the 3' end. nih.gov
Cloning into Expression Vector : The synthesized srcam602 gene was then cloned into the pPICZαA vector. nih.gov This resulted in the recombinant plasmid, named pSRCAM602, where the bacteriocin gene is fused in-frame with the α-factor secretion signal, under the control of the AOX1 promoter. nih.govnih.gov
Transformation : The linearized pSRCAM602 plasmid was transformed into competent P. pastoris X-33 cells. nih.gov The plasmid integrates into the yeast's genome, creating a stable recombinant strain, P. pastoris X-33SRCAM602, capable of producing and secreting the bacteriocin upon induction with methanol (B129727). nih.govnih.gov
Challenges and Considerations in Heterologous Production
Despite the advantages of using systems like P. pastoris, the heterologous production of bacteriocins is not without its challenges. Issues such as low production yields, instability of the expressed peptide, and complex purification requirements are common hurdles. nih.govresearchgate.net
A significant challenge encountered during the heterologous expression of this compound in P. pastoris was the discrepancy between the expected and observed molecular masses of the produced peptides. nih.gov The theoretical molecular mass of the mature SRCAM 602 peptide is known. However, when the purified supernatants from the recombinant yeast cultures were analyzed using MALDI-TOF mass spectrometry, the results were unexpected. nih.gov
The analysis revealed the presence of multiple peptide fragments with molecular masses that were both lower and higher than the predicted mass of the intact bacteriocin. nih.gov This suggests that the expressed peptide may be undergoing improper processing, post-translational modifications that were not anticipated, or aggregation. nih.govmpg.de Such discrepancies can complicate the purification process and raise questions about the bioactivity and homogeneity of the final product.
Further analysis of the antimicrobial fractions from the recombinant P. pastoris cultures confirmed the issue of peptide instability. nih.gov MALDI-TOF/TOF MS analysis of selected peptides from the purified samples indicated the presence of peptide fragments that did not correspond to the amino acid sequence of the cloned this compound. nih.gov
This finding points towards two potential problems: peptide fragmentation or degradation by host proteases, and the co-purification of unrelated peptides produced by the yeast host itself. nih.govnih.gov The presence of these extraneous peptides and fragments complicates purification efforts and can interfere with the activity of the target bacteriocin, making it difficult to obtain a pure, active product. nih.gov
Strategies for Enhanced Expression and Functional Protein Folding
Overcoming the challenges of low yield and peptide instability in heterologous systems requires the implementation of various optimization strategies. mdpi.commdpi.com For enhancing the production of bacteriocins like SRCAM 602, several approaches can be considered:
Optimization of Fermentation Conditions : Fine-tuning parameters such as temperature, pH, and inducer concentration (e.g., methanol for the AOX1 promoter) can significantly impact protein expression levels and stability. mdpi.comnih.gov Strategies like deploying a fed-batch process with controlled substrate feeding can increase cell density and volumetric productivity. mdpi.com
Host Strain Engineering : Using protease-deficient host strains can minimize the degradation of the secreted bacteriocin. Additionally, co-expression of molecular chaperones and foldases can assist in proper protein folding and prevent aggregation. mdpi.com
Genetic Vector Modification : The choice of secretion signal peptide can affect the efficiency of protein translocation and processing. frontiersin.org Engineering the expression vector to include fusion partners, such as thioredoxin, can enhance the solubility and proper folding of the target peptide. mdpi.com
Downstream Process Optimization : Developing robust, multi-step chromatographic procedures is crucial for isolating the intact bacteriocin from fragments and host-cell proteins. nih.gov This may include a combination of precipitation, gel filtration, ion exchange, and reverse-phase chromatography. nih.gov
By systematically applying these strategies, it is possible to improve the yield, purity, and activity of heterologously produced this compound, moving it closer to viable commercial application.
Ecological and Applied Research Perspectives for Bacteriocin Srcam 602
Role in Microbial Competition and Ecosystem Dynamics
Bacteriocins are ribosomally synthesized antimicrobial peptides that bacteria produce to inhibit the growth of competing microorganisms, thereby securing access to limited resources within a shared ecological niche. umass.edunih.gov Functioning as highly specific toxins, they are a key component of a bacterium's arsenal (B13267) in the ongoing arms race for survival and dominance. umass.edu The production of bacteriocins can enable a producing strain to invade an established microbial community or defend its niche from incoming competitors. umass.edufrontiersin.org
Bacteriocin (B1578144) SRCAM 602 (also referred to as B 602) exhibits a broad inhibitory spectrum, demonstrating activity against both Gram-positive and Gram-negative bacteria. nih.gov This characteristic suggests it plays a significant role in mediating complex microbial interactions. Its ability to inhibit a wide range of bacteria, including multi-drug resistant strains, underscores its potential to act as a powerful modulator of microbial community composition. nih.govfrontiersin.org In any given ecosystem, the presence of a potent bacteriocin like SRCAM 602 can significantly shape the microbial landscape, favoring the survival and proliferation of the producing P. polymyxa strain while suppressing susceptible competitors.
Potential Applications in Food Preservation Science
The use of bacteriocins as natural food preservatives, or biopreservatives, is a well-established strategy to enhance food safety and extend shelf life. nih.govresearchgate.net These compounds are considered safe for consumption, often produced by bacteria with a long history of use in fermented foods, and can be more acceptable to consumers than chemical additives. ijcmas.compom.go.id
A primary application of Bacteriocin SRCAM 602 is in the control of foodborne pathogens, particularly Campylobacter in poultry. Campylobacter is a leading cause of human gastroenteritis, with contaminated poultry products being a major source of infection. sciencepub.netnih.gov Research has demonstrated that SRCAM 602 is highly effective at reducing Campylobacter colonization in poultry. nih.govcabidigitallibrary.org
In multiple trials involving turkey poults challenged with Campylobacter coli, the oral administration of purified SRCAM 602 resulted in the complete elimination of detectable cecal Campylobacter colonization. nih.gov Similar studies in chickens have also shown a significant reduction in Campylobacter jejuni colonization. cabidigitallibrary.orgsemanticscholar.org These findings highlight the substantial potential of SRCAM 602 as a targeted intervention to improve the microbiological safety of poultry products. nih.govsciencepub.net
| Animal Model | Pathogen | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Turkey Poults | Campylobacter coli | Oral administration of purified SRCAM 602 | Eliminated detectable cecal colonization in three separate trials. | nih.gov |
| Broiler Chickens | Campylobacter jejuni | Dietary addition of SRCAM 602 | Significantly reduced pathogen colonization. | cabidigitallibrary.org |
Bacteriocins contribute to the extension of shelf-life by inhibiting the growth of spoilage microorganisms. nih.govresearchgate.net Their stability over a range of temperatures and pH levels makes them suitable for various food matrices. nih.govnih.gov While specific studies on this compound for shelf-life extension of particular food products are not detailed in the provided search results, its known properties suggest significant potential. Its demonstrated efficacy against a broad spectrum of bacteria, including Gram-positive and Gram-negative species, indicates it could control a wide array of spoilage organisms. nih.gov Furthermore, its heat-stable nature suggests it could withstand processing conditions like pasteurization, making it a versatile candidate for incorporation into perishable products to prolong their quality and safety. actascientific.com
Veterinary Microbiology Applications
The rise of antibiotic-resistant pathogens in livestock production has spurred the search for effective alternatives. caister.comresearchgate.net Bacteriocins are considered promising candidates for use in veterinary medicine to control animal infections and reduce the reliance on conventional antibiotics. mdpi.com
The successful use of this compound to control Campylobacter in poultry serves as a prime example of its potential to mitigate pathogen colonization in livestock. nih.govcabidigitallibrary.org By significantly reducing or eliminating specific pathogens from the gastrointestinal tract of animals, bacteriocins can decrease the incidence of disease and reduce the transmission of zoonotic pathogens through the food chain. caister.comnih.gov
The broad-spectrum activity of SRCAM 602 has been quantified through the determination of its Minimal Inhibitory Concentrations (MICs) against various clinically significant and often multi-drug resistant bacteria. nih.govresearchgate.net The low MIC values indicate that only a small concentration of the bacteriocin is needed to inhibit the growth of these pathogens, highlighting its potency and potential for in vivo applications in different livestock species. nih.gov
| Bacterial Species | Number of Isolates Tested | MIC Range (μg/ml) | Reference |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10 | ≤0.025 - 1.56 | nih.gov |
| Acinetobacter baumannii | 11 | ≤0.025 - 1.56 | nih.gov |
| Citrobacter freundii | 8 | ≤0.025 - 1.56 | nih.gov |
| Escherichia coli | 9 | ≤0.025 - 1.56 | nih.gov |
| Klebsiella pneumoniae | 10 | ≤0.025 - 1.56 | nih.gov |
| Proteus spp. | 6 | ≤0.025 - 1.56 | nih.gov |
| Pseudomonas aeruginosa | 10 | ≤0.025 - 1.56 | nih.gov |
One of the most practical methods for administering antimicrobials to livestock is through feed. caister.com Bacteriocins are being explored as alternatives to antibiotic growth promoters (AGPs) in animal feed. nih.gov The research on SRCAM 602 provides a direct model for this application. In the successful poultry trials, purified SRCAM 602 was microencapsulated and mixed with commercial feed. nih.gov This method of delivery proved effective in reducing pathogen loads, demonstrating the feasibility of developing SRCAM 602 into a commercial antimicrobial feed additive. nih.govcabidigitallibrary.org Such additives could help maintain animal health, improve feed efficiency, and reduce the carriage of foodborne pathogens without contributing to the problem of antibiotic resistance. cabidigitallibrary.orgnih.gov
In vitro Efficacy Studies Against Resistant Bacterial Strains
This compound has demonstrated significant antimicrobial activity against a wide array of multidrug-resistant bacterial strains in laboratory settings. nih.govresearchgate.net Believed to be a class IIa (pediocin-like) bacteriocin, its efficacy has been evaluated against clinical isolates responsible for nosocomial infections, showing potential as an alternative therapeutic agent. nih.govresearchgate.net
Research has determined the Minimum Inhibitory Concentrations (MICs) of this compound for various bacterial isolates collected from hospitals. nih.govresearchgate.net These isolates, including both Gram-positive and Gram-negative bacteria, were identified as multidrug-resistant and carried genetic determinants for antimicrobial resistance. nih.govresearchgate.net The comprehensive testing revealed that the MICs for this compound ranged from ≤0.025 to 1.56 μg/ml across all 64 tested clinical isolates. nih.govresearchgate.net
The broad-spectrum activity of this compound is a noteworthy finding, as it shows effectiveness against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This is particularly significant given the challenge posed by resistant Gram-negative pathogens in clinical settings. nih.govresearchgate.net The bacteriocin's ability to inhibit these resistant strains at low concentrations underscores its potential utility in addressing infections caused by these difficult-to-treat microorganisms. nih.govresearchgate.net
Detailed findings from these in vitro studies are presented in the tables below, showcasing the MIC ranges of this compound against specific resistant bacterial species.
Table 1: In vitro Efficacy of this compound Against Resistant Gram-Positive Bacteria
| Bacterial Strain | Number of Isolates | MIC Range (μg/ml) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10 | ≤0.025 - 1.56 |
Data sourced from a study on the antimicrobial activities of bacteriocins against antibiotic-resistant strains involved in nosocomial infections. nih.govresearchgate.net
Table 2: In vitro Efficacy of this compound Against Resistant Gram-Negative Bacteria
| Bacterial Strain | Number of Isolates | MIC Range (μg/ml) |
| Acinetobacter baumannii | 11 | ≤0.025 - 1.56 |
| Citrobacter freundii | 8 | ≤0.025 - 1.56 |
| Escherichia coli | 9 | ≤0.025 - 1.56 |
| Klebsiella pneumoniae | 10 | ≤0.025 - 1.56 |
| Proteus spp. | 6 | ≤0.025 - 1.56 |
| Pseudomonas aeruginosa | 10 | ≤0.025 - 1.56 |
Data sourced from a study on the antimicrobial activities of bacteriocins against antibiotic-resistant strains involved in nosocomial infections. nih.govresearchgate.net
Challenges in Characterization and Future Research Directions
Discrepancies in Genomic Detection of the Structural Gene in Native Producers
A primary challenge in the study of Bacteriocin (B1578144) SRCAM 602 lies in the difficulty of identifying its genetic origins in the reported native producer, Paenibacillus polymyxa NRRL B-30509. nih.gov Initial research identified this strain as the source of the bacteriocin, which showed promise for inhibiting pathogens like Campylobacter jejuni. nih.gov However, subsequent and more detailed investigations have failed to corroborate these early findings.
Recent studies attempting to isolate and characterize the bacteriocin directly from the supernatant of P. polymyxa NRRL B-30509 cultures were unable to detect the peptide. nih.gov Furthermore, efforts to identify the structural gene, designated srcam602, within the genome of this bacterium have been unsuccessful. nih.gov These attempts utilized both PCR-based approaches with degenerate primers and broader genomic sequencing methods, neither of which located the gene responsible for producing Bacteriocin SRCAM 602. nih.gov This fundamental discrepancy raises questions about the original identification of the producer strain or suggests that the expression of the bacteriocin is transient or induced by specific, yet unknown, conditions.
Need for Comprehensive Biochemical and Genetic Characterization
The ambiguity surrounding the genetic basis of this compound underscores a critical need for its thorough biochemical and genetic characterization. An attempt to bypass the challenges of native production involved the synthesis of a gene based on the previously published amino acid sequence of SRCAM 602. nih.gov This synthetic gene was designed with codon usage optimized for expression in the host Pichia pastoris. nih.gov
However, this heterologous expression system failed to yield the expected active bacteriocin. nih.gov While antimicrobial activity was detected in purified supernatants from the recombinant yeast, further analysis by MALDI-TOF/TOF MS revealed that the peptide fragments present did not correspond to the amino acid sequence of SRCAM 602. nih.gov This outcome suggests potential issues with protein folding, post-translational modifications, or stability of the recombinant peptide in the P. pastoris expression system. A comprehensive characterization is therefore required to confirm the peptide's amino acid sequence, molecular weight, and isoelectric point, and to understand the requirements for its successful expression and purification.
Structural Elucidation via Advanced Spectroscopic Techniques
A significant gap in the current knowledge of this compound is the absence of a determined three-dimensional structure. Future research should prioritize the structural elucidation of this peptide using advanced spectroscopic techniques. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography would be invaluable for determining its atomic-level structure. This information is crucial for understanding its mechanism of action, stability, and for guiding any potential protein engineering efforts. Mass spectrometry should also be employed to confirm the precise molecular weight and sequence of the purified peptide, which has been a point of ambiguity.
Investigation of In vivo Efficacy in Controlled Non-Human Models
While initial interest in this compound was driven by its potential antimicrobial activity, its efficacy has not been evaluated in living organisms. A critical future direction is the investigation of its in vivo efficacy in controlled non-human models, such as murine infection models. Such studies are essential to assess the bacteriocin's stability, bioavailability, and therapeutic potential in a complex biological environment. These preclinical assessments would provide crucial data on its ability to control pathogenic bacteria in a host system and would be a necessary step toward any potential therapeutic application.
Engineering this compound Variants for Enhanced Activity or Stability
Once the structure and function of this compound are better understood, protein engineering techniques could be employed to create variants with enhanced properties. Site-directed mutagenesis could be used to substitute specific amino acid residues to potentially increase antimicrobial potency, broaden its activity spectrum, or improve its stability in various conditions (e.g., resistance to proteases, pH, and temperature changes). The development of such enhanced variants could significantly increase its viability as a therapeutic or preservative agent.
Exploration of Synergistic Antimicrobial Combinations
The potential of this compound may be amplified when used in combination with other antimicrobial agents. Future research should explore the synergistic effects of this bacteriocin with conventional antibiotics or other antimicrobial peptides. Such combinations could be more effective at lower concentrations, potentially reducing toxicity and minimizing the development of antimicrobial resistance. Checkerboard assays and time-kill studies would be appropriate methods to identify and quantify synergistic interactions against a range of pathogenic bacteria.
Phylogenetic Analysis and Evolutionary Relationships with Other Bacteriocins
Situating this compound within the broader context of known bacteriocins is an important aspect of its characterization. Once the definitive amino acid sequence and genetic basis are confirmed, phylogenetic analysis can be performed. This would involve comparing its sequence with other bacteriocins to determine its evolutionary relationships and to classify it within the existing bacteriocin classification schemes. Understanding its relationship to other bacteriocins, such as the pediocin-like class IIa bacteriocins, could provide insights into its potential mechanism of action and its ecological role.
Q & A
Q. What experimental methodologies are recommended for characterizing the physicochemical properties of Bacteriocin SRCAM 602 (e.g., molecular weight, stability)?
To determine molecular weight, use MALDI-TOF mass spectrometry, as SRCAM 602 has a reported mass of 3864 Da . For stability testing, design experiments exposing the bacteriocin to enzymatic treatments (e.g., proteases), thermal stress (e.g., 100°C for 15 minutes), and pH gradients (3.0–9.0) while measuring residual activity via agar diffusion assays . Ensure reproducibility by documenting buffer compositions, equipment calibration, and replicate numbers in the experimental section .
Q. How should researchers design assays to evaluate the antimicrobial spectrum of SRCAM 602 against Gram-negative pathogens like Campylobacter?
Use standardized broth microdilution or agar well-diffusion assays with clinical isolates of target pathogens. Include controls for pH sensitivity (SRCAM 602 retains activity at pH 3.0–9.0) and compare efficacy against other bacteriocins (e.g., OR-7, E-760) to contextualize results. Reference CLSI guidelines for antimicrobial susceptibility testing to ensure methodological rigor .
What are the critical steps for formulating a hypothesis-driven research question on SRCAM 602’s mechanism of action?
Apply the PICO framework:
- Population: Bacterial strains susceptible to SRCAM 602.
- Intervention: Exposure to SRCAM 602 at varying concentrations.
- Comparison: Untreated controls or other bacteriocins.
- Outcome: Changes in membrane integrity (e.g., via propidium iodide uptake) or gene expression profiles.
Refine the hypothesis using FINER criteria (Feasible, Novel, Ethical, Relevant) .
Advanced Research Questions
Q. How can conflicting data on SRCAM 602’s efficacy in in vivo models be systematically analyzed?
Conduct a meta-analysis of primary studies, focusing on variables such as host immune status, dosage regimens, and bacterial load quantification methods. Use statistical tools (e.g., random-effects models) to account for heterogeneity and identify confounding factors like pH variability in gastrointestinal environments . Cross-reference with in vitro stability data (e.g., pH 3.0–9.0 tolerance ) to reconcile discrepancies.
Q. What strategies are effective for integrating multi-omics data (e.g., proteomics, transcriptomics) to elucidate SRCAM 602’s mode of action?
Combine RNA-seq data from treated pathogens with proteomic profiling to identify dysregulated pathways (e.g., cell wall synthesis, stress response). Validate findings using CRISPR-Cas9 knockouts of candidate target genes. Ensure data reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) in metadata annotation .
Q. How can researchers address gaps in understanding SRCAM 602’s structure-function relationships?
Perform homology modeling using tools like SWISS-MODEL, leveraging known bacteriocin structures (e.g., nisin, pediocin). Validate predictions with site-directed mutagenesis and circular dichroism to assess conformational changes under varying pH conditions . Publish raw structural data in repositories like PDBe for peer validation .
Methodological Guidance
Q. What protocols ensure reproducibility in SRCAM 602 purification?
Q. How should researchers mitigate bias when analyzing SRCAM 602’s synergistic effects with antibiotics?
Adopt blinded experimental designs and pre-register statistical analysis plans (e.g., on Open Science Framework). Use fractional inhibitory concentration indices (FICIs) to quantify synergy, and report confidence intervals to avoid overinterpretation .
Data Analysis & Reporting
Q. What statistical methods are appropriate for dose-response studies of SRCAM 602?
Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀ values and 95% credible intervals via Bayesian inference to account for small sample sizes . Provide raw datasets in supplemental files .
Q. How can researchers structure a discussion section to highlight SRCAM 602’s translational potential without overstating findings?
- Link in vitro results to in vivo challenges (e.g., gastric pH variability ).
- Compare SRCAM 602’s stability to commercial bacteriocins (e.g., nisin).
- Explicitly state limitations (e.g., lack of toxicity data in mammalian cells) .
Literature & Collaboration
Q. What systematic review frameworks are suitable for identifying research gaps in SRCAM 602 applications?
Follow PRISMA guidelines to screen studies, focusing on keywords like "this compound," "anti-Campylobacter activity," and "pH stability." Use tools like Covidence for risk-of-bias assessments and GRADE for evidence quality grading .
Q. How can interdisciplinary teams optimize分工 for SRCAM 602 research?
Assign roles based on expertise:
- Microbiologists: Conduct antimicrobial assays.
- Bioinformaticians: Analyze omics data.
- Toxicologists: Assess mammalian cell safety.
Document workflows using version-controlled platforms (e.g., GitHub) and align milestones with grant timelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
